Pacific blue

Catalog No.
S652443
CAS No.
215868-31-8
M.F
C10H4F2O5
M. Wt
242.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pacific blue

CAS Number

215868-31-8

Product Name

Pacific blue

IUPAC Name

6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylic acid

Molecular Formula

C10H4F2O5

Molecular Weight

242.13 g/mol

InChI

InChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15)

InChI Key

VYNDHICBIRRPFP-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O

Flow Cytometry

Fluorescence Microscopy

Immunohistochemistry

ELISA

Immunocytochemistry

Indirect FISH

Protein and Antibody Labeling

Cell Health and Viability Assays

    Summary of Application: Pacific Blue dye can be used in cell health and viability assays. These assays are used to determine the health and viability of cells in a sample.

    Methods of Application: The dye is used to stain the cells in a sample.

    Results or Outcomes: The use of Pacific Blue dye in cell health and viability assays allows for the determination of the health and viability of cells in a sample.

Annexin V Conjugate for Flow Cytometry

Multiplexing in Flow Cytometry

Aquaculture’s Blue Economy Potential

Coastal and Marine Economic Activities

Protein and Antibody Labeling Kits

Annexin V Conjugate for Flow Cytometry

Streptavidin Conjugate for Signal Amplification

Isotype Controls

Pacific Blue, scientifically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a synthetic fluorescent dye belonging to the hydroxycoumarin family. It exhibits a strong fluorescence with an excitation maximum at approximately 404 nm and an emission maximum at 455 nm. This compound is characterized by its high acidity (pKa of 3.7) compared to other similar compounds, which enhances its fluorescence stability in neutral pH environments . Pacific Blue is primarily utilized in biological research, particularly in cell biology for applications such as flow cytometry and immunohistochemistry.

Typical of fluorophores. As a Bronsted acid, it can donate protons, which is significant for its behavior in biological systems . The dye can also react with amines to form stable conjugates, particularly through its reactive derivatives like Pacific Blue succinimidyl ester, which is commonly used for labeling proteins and antibodies . These reactions are essential for its application in fluorescence microscopy and flow cytometry.

Pacific Blue is renowned for its application in biological assays due to its fluorescent properties. It is utilized to label antibodies and proteins, allowing researchers to visualize specific cellular components under a fluorescence microscope. The dye's ability to remain fluorescent in neutral conditions makes it particularly useful for studying live cells and dynamic processes such as protein interactions and cellular signaling pathways . Additionally, derivatives of Pacific Blue have been employed in studies involving drug interactions, such as the anticancer drug paclitaxel with tubulin .

The synthesis of Pacific Blue typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate hydroxycoumarin precursor.
  • Fluorination: The introduction of fluorine atoms at the 6 and 8 positions is achieved through electrophilic fluorination methods.
  • Carboxylation: The carboxylic acid group is introduced at the 3 position using carboxylation techniques.
  • Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological applications .

Pacific Blue has a wide range of applications in scientific research:

  • Flow Cytometry: Used extensively for analyzing cell populations by labeling antibodies that recognize specific antigens.
  • Immunohistochemistry: Allows visualization of proteins within cells, aiding in the study of cellular functions and disease mechanisms.
  • Fluorescence In Situ Hybridization (FISH): Employed to detect specific DNA sequences on chromosomes.
  • Protein Labeling: Conjugated to proteins or peptides for tracking and quantifying them in various assays .

Studies involving Pacific Blue often focus on its interactions with proteins and other biomolecules. For instance, it has been used in fluorescence resonance energy transfer (FRET) studies to explore small molecule-protein interactions. These interaction studies are crucial for understanding biochemical pathways and drug mechanisms . Additionally, Pacific Blue's unique spectral properties allow it to be used alongside other fluorophores in multiplexing experiments.

Pacific Blue is part of a broader family of fluorescent dyes known as Pacific dyes, which includes:

  • Pacific Orange: Excitation maximum around 548 nm; emission maximum at 567 nm.
  • Pacific Green: Excitation maximum around 502 nm; emission maximum at 515 nm.

Comparison Table

CompoundExcitation Maximum (nm)Emission Maximum (nm)Unique Features
Pacific Blue404455High acidity; stable fluorescence at neutral pH
Pacific Orange548567Less acidic; used for different spectral ranges
Pacific Green502515Suitable for simultaneous detection with other dyes

Pacific Blue's unique spectral properties and high stability under physiological conditions distinguish it from these similar compounds, making it particularly valuable for specific applications in cell biology .

XLogP3

2

Wikipedia

Pacific blue

Dates

Modify: 2023-08-15

Explore Compound Types